(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid
Beschreibung
“(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid” is a bicyclic organoboron compound characterized by a norbornene-derived framework substituted with three methyl groups and a boronic acid moiety. This structure combines the rigidity of the bicyclo[2.2.1]heptene system with the reactive boronic acid group, making it a unique candidate for synthetic and medicinal applications. Boronic acids are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility .
Eigenschaften
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNWNBGFZOLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1(C2(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydroboration of Norbornene Derivatives
One of the primary methods to synthesize boronic acids with bicyclic norbornene frameworks is the hydroboration of the corresponding bicyclo[2.2.1]hept-2-ene (norbornene) derivatives. This involves the addition of borane reagents across the double bond of the bicyclic alkene.
- Procedure: The norbornene derivative (bearing 4,7,7-trimethyl substitution) undergoes hydroboration with borane complexes or diboron reagents under controlled conditions, typically in an inert solvent like tetrahydrofuran (THF) or toluene.
- Catalysts: Transition metal catalysts such as palladium acetate (Pd(OAc)2) or copper chloride (CuCl2) can be employed to enhance regio- and stereoselectivity.
- Reaction Conditions: Moderate temperatures (around 50–80 °C) and inert atmosphere (argon or nitrogen) are maintained to prevent oxidation.
- Outcome: The hydroboration yields the boronic acid functionalized bicyclic compound with retention of the bicyclic structure and incorporation of the boron moiety at the alkene site.
This method is supported by literature describing palladium-catalyzed borylative cyclization reactions of polyunsaturated compounds, where bis(pinacolato)diboron (B2pin2) is used as the boron source, achieving yields ranging from 14% to 95% depending on substrate and conditions.
Pd-Catalyzed Borylation via Organometallic Intermediates
Another advanced synthetic approach involves the trapping of organometallic intermediates derived from the bicyclic scaffold with boron reagents.
- Mechanism: Organolithium or Grignard reagents generated from the corresponding halogenated bicyclic precursors react with trialkyl borates or diboron reagents to afford boronic acid derivatives.
- Catalysts and Reagents: Pd-catalysts facilitate the transmetallation and coupling steps, often employing bis(pinacolato)diboron or similar diboronyl esters.
- Advantages: This method allows for regioselective introduction of boronic acid groups and is amenable to complex bicyclic frameworks.
- Example: Pd-catalyzed borylation of 1,6-enynes leading to borylated bicyclic compounds with moderate to high yields (up to 95%) has been documented, indicating the versatility of this method for synthesizing bicyclic boronic acids.
Direct Borylation by C–H Activation
Recent developments in C–H activation chemistry enable the direct borylation of bicyclic hydrocarbons without the need for pre-functionalization.
- Methodology: Transition metal catalysts, particularly palladium or iridium complexes, activate C–H bonds adjacent to the bicyclic framework, allowing direct installation of boronic acid groups.
- Conditions: Mild temperatures and specific ligands are used to achieve selectivity.
- Challenges: This method requires careful optimization to avoid over-borylation or degradation of the bicyclic system.
- Status: While promising, direct C–H borylation of 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene derivatives is still under investigation and less commonly applied compared to hydroboration and organometallic trapping.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroboration of Norbornene Derivatives | Borane complexes, Pd(OAc)2, CuCl2 | 50–80 °C, inert atmosphere | 14–95 | High regioselectivity, well-established | Sensitive to oxidation, requires inert atmosphere |
| Pd-Catalyzed Organometallic Trapping | Organolithium/Grignard, B2pin2, Pd | Room temp to 50 °C, inert solvent | 20–95 | Regioselective, versatile for complex scaffolds | Requires pre-functionalized substrates |
| Direct C–H Borylation | Pd or Ir catalysts, diboron reagents | Mild temperature, ligand control | Variable | No pre-functionalization needed | Challenging selectivity, less developed |
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for cross-coupling and oxidation reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl or alkenyl compounds.
Oxidation Products: Alcohols or ketones.
Boronate Esters: Formed from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Industry
In industrial applications, boronic acids are used in the production of polymers and as intermediates in the synthesis of fine chemicals .
Wirkmechanismus
The mechanism of action of [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
(A) (Bicyclo[2.2.1]hept-2-en-2-yl)boronic Acid (CAS: 871333-98-1)
- Structural Difference : Lacks the 4,7,7-trimethyl substituents present in the target compound.
- Applications : Used in organic synthesis; its simpler structure may limit utility in biological systems due to faster hydrolysis .
(B) 3-Carboxy-Phenyl Boronic Acid (3-CPBA)
- Structural Difference : Aromatic boronic acid with a carboxylic acid substituent.
- Functionality : The carboxylic acid group enables pH-dependent binding to glycans, making it a key component in multimeric antibacterial agents .
- Biological Activity : Demonstrated selective killing of Mycobacterium tuberculosis (Mtb) when dimerized via PEG linkers, with MIC values as low as 780 µM .
Functional Analogues
(A) Trifluoroborate Salts (e.g., Potassium Tetrafluoroborate)
- Stability : More air- and moisture-stable than boronic acids, forming crystalline solids ideal for storage and handling .
- Reactivity : Require counterion exchange (e.g., tetraethylammonium) for improved solubility in organic solvents, unlike the target compound, which may inherently balance solubility and stability due to its hydrophobic trimethyl groups .
(B) β-Amido Boronic Acids
- Binding Affinity : Pinacol-protected derivatives (e.g., 3d-pin) show reduced binding compared to free boronic acids, highlighting the importance of accessible boron centers .
- Comparison : The bicyclic framework of the target compound may similarly influence binding kinetics, depending on steric effects and solvent accessibility .
Multimeric Boronic Acids
Dimeric and tetrameric boronic acids (e.g., compounds 4–8 in ) exhibit enhanced antibacterial activity due to multivalent glycan binding. For example:
| Compound | Linker Length (nm) | MIC (µM) vs. Mtb | Selectivity for Mycobacteria |
|---|---|---|---|
| Monomer | N/A | >3100 | Low |
| Dimer 4 | 1.6 | 780 | High |
| Dimer 7 | 10 | >3100 | Low |
The target compound’s monomeric structure likely lacks this multivalent advantage but may compensate with improved cell permeability due to its lipophilic bicyclic framework .
pKa and Lewis Acidity
- Substituents on boronic acids significantly influence pKa. For example, 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility at physiological pH .
- The trimethyl groups in the target compound may lower its pKa via electron-donating effects, enhancing reactivity under physiological conditions .
Solubility and Stability
Q & A
Q. What synthetic strategies are effective for incorporating this boronic acid into Suzuki-Miyaura cross-coupling reactions?
High-throughput experimental design is recommended, optimizing variables such as aryl halide (4 options), boronic acid derivative (3 options), base (7 options), ligand (11 options), and solvent (4 options). Surrogate-based optimization algorithms (e.g., PWAS) can efficiently navigate 3,696 possible combinations to maximize yield while minimizing experimental trials .
Q. How should researchers address the chemical instability of this boronic acid during storage?
Protodeboronation in neat boronic acids is not primarily caused by water. Storage under inert, anhydrous conditions is critical. Degradation can be monitored via LCMS, as microwave-assisted heating in aqueous or THF/water mixtures does not accelerate decomposition .
Q. Which analytical techniques reliably characterize boronic acid derivatives and reaction intermediates?
A combination of LCMS (for stability studies), MALDI-MS with dihydroxybenzoic acid (DHB) matrix adducts (for peptide sequencing), and ¹¹B NMR (for monitoring boron-specific shifts and pKa determination) provides comprehensive analysis .
Q. What methodologies quantify boronic acid loading on modified resins for adsorption studies?
Acid-base titration or UV-vis spectroscopy after functionalization is effective. For example, 4-carboxyphenylboronic acid-modified resins achieved 1.220 mmol/g loading, consuming ~16% of chloromethyl sites .
Advanced Research Questions
Q. How can experimental design improve the detection of polyboronic acid-functionalized peptides in MALDI-MS?
In situ DHB transesterification forms stable esters, enabling 100% detection efficiency for peptides with up to five boronic acid residues. This method is robust for high-density boronic acid libraries and single-bead analyses .
Q. What strategies enhance binding affinity of boronic acid sensors for low-abundance glycoproteins?
Introduce electron-withdrawing groups to strengthen diester bonds with cis-diols. Optimize microfluidic surface functionalization (e.g., heterocyclic diester bond design) to improve glycoproteome capture efficiency .
Q. Which statistical methods optimize catalytic reaction networks involving boronic acids?
Surrogate-based approaches (e.g., PWAS algorithm) outperform genetic algorithms and Bayesian optimization in high-dimensional spaces, reducing required experiments from 3,696 to <100 trials .
Q. How do steric/electronic effects influence bicyclic boronic acid reactivity in double cross-coupling?
Steric hindrance in ortho-substituted aryl boronic acids reduces yields (e.g., 2-thiophenyl: 42% vs. para-substituted: 78%). Electronic effects (electron-donating/withdrawing groups) show no direct correlation with Pd-catalyzed reaction outcomes .
Key Methodological Insights
- Synthesis & Stability : Prioritize anhydrous storage and surrogate-driven experimental design to navigate complex reaction spaces .
- Analytical Techniques : Combine MALDI-MS (DHB adducts) and ¹¹B NMR for structural and reactivity profiling .
- Binding Optimization : Modify boronic acid derivatives to enhance glycoprotein capture or catalytic efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
